molecular formula C7H8O5 B13427739 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

Cat. No.: B13427739
M. Wt: 172.13 g/mol
InChI Key: UHZFGTXFKBGFMX-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is an organic compound with the molecular formula C7H8O5 It is characterized by the presence of an acetyloxy group and a dioxolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one typically involves the reaction of 5-methyl-1,3-dioxol-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolone ring can interact with enzymes and other proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-[(Acetyloxy)methyl]benzoic acid: Similar in structure but contains a benzoic acid moiety instead of a dioxolone ring.

    Acetoacetic ester: Contains a similar ester functional group but differs in the overall structure and reactivity.

Uniqueness

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is unique due to its combination of an acetyloxy group and a dioxolone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research.

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate

InChI

InChI=1S/C7H8O5/c1-4-6(3-10-5(2)8)12-7(9)11-4/h3H2,1-2H3

InChI Key

UHZFGTXFKBGFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C

Origin of Product

United States

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